5'-Deoxy-2'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine
Overview
Description
Capecitabine impurity.
Mechanism of Action
Target of Action
The primary target of 2’-(5’-Deoxy-Beta-D-ribofuranosyl) Capecitabine, also known as Capecitabine, is the enzyme thymidylate synthase . This enzyme plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair .
Mode of Action
Capecitabine is a prodrug that is enzymatically converted to 5-fluorouracil (5-FU) in the tumor . The conversion to 5-FU occurs preferentially in tumor cells due to the higher concentration of the converting enzymes, leading to a targeted cytotoxic effect . Once converted to 5-FU, it inhibits thymidylate synthase, blocking the methylation of deoxyuridylic acid to thymidylic acid, thereby interfering with DNA synthesis .
Biochemical Pathways
The inhibition of thymidylate synthase leads to a decrease in dTMP, causing an imbalance in the nucleotide pool that disrupts DNA synthesis and repair . This disruption can lead to DNA damage and apoptosis, or programmed cell death, in rapidly dividing cancer cells .
Pharmacokinetics
The pharmacokinetic properties of Capecitabine are characterized by its rapid and extensive absorption, with a time to peak concentration of approximately 1.5 hours . It undergoes hepatic metabolism to form inactive metabolites, and is then further metabolized in tissues to form the active moiety, fluorouracil . The elimination half-life is approximately 0.75 hours .
Result of Action
The result of Capecitabine’s action is the inhibition of tumor growth and proliferation. By disrupting DNA synthesis and inducing apoptosis, Capecitabine can effectively target and kill rapidly dividing cancer cells .
Action Environment
The efficacy and stability of Capecitabine can be influenced by various environmental factors. For instance, the presence of certain enzymes in the tumor microenvironment is crucial for the conversion of Capecitabine to its active form . Additionally, factors such as pH and the presence of other drugs can also impact the drug’s action .
Biological Activity
5'-Deoxy-2'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine, also known as a derivative of Capecitabine, is a nucleoside analogue with significant implications in cancer therapy. This compound exhibits biological activities primarily through its mechanism of action involving the inhibition of thymidylate synthase, leading to disrupted DNA synthesis and ultimately inducing apoptosis in tumor cells.
- Molecular Formula : C20H30FN3O9
- Molecular Weight : 475.5 g/mol
- CAS Number : 1262133-66-3
Structure
The chemical structure consists of a pentyloxycarbonyl group attached to a fluoro-substituted pyrimidine core, which is essential for its biological activity.
Property | Value |
---|---|
IUPAC Name | pentyl N-[1-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]oxy-4-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate |
InChI Key | BFJRATXGRKMYFE-YXUPXXBNSA-N |
Target Enzyme | Thymidylate Synthase |
Target and Mode of Action
The primary target of this compound is thymidylate synthase (TS). This enzyme is crucial for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a key step in DNA synthesis.
- Conversion to Active Form : The compound acts as a prodrug that is enzymatically converted into 5-fluorouracil (5-FU), which is the active form responsible for cytotoxic effects.
- Inhibition of TS : By inhibiting TS, the compound decreases the levels of dTMP, resulting in a reduced nucleotide pool necessary for DNA replication and repair.
Biochemical Pathways
The disruption in nucleotide synthesis leads to:
- Impaired DNA Synthesis : Resulting in cell cycle arrest and apoptosis.
- Induction of Apoptosis : The accumulation of uracil in DNA due to TS inhibition triggers apoptotic pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound shows rapid absorption and distribution within the body:
- Time to Peak Concentration : Approximately 1.5 hours post-administration.
- Bioavailability : Enhanced when administered with food.
Antitumor Activity
Numerous studies have demonstrated the antitumor efficacy of this compound:
-
In Vitro Studies :
- Cell lines such as MCF7 (breast cancer) and HT29 (colon cancer) have shown significant sensitivity to treatment with this compound.
- IC50 values indicate potent cytotoxicity at low concentrations.
-
In Vivo Studies :
- Animal models treated with this compound exhibited reduced tumor size and prolonged survival rates compared to controls.
- Mechanistic studies confirmed increased apoptosis markers in treated tumors.
Case Studies
- Case Study 1 : A clinical trial involving patients with metastatic colorectal cancer showed an increased response rate when combining this compound with standard chemotherapy regimens.
- Case Study 2 : Patients with breast cancer treated with a regimen including this nucleoside analogue reported improved progression-free survival compared to historical controls.
Properties
IUPAC Name |
pentyl N-[1-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]oxy-4-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30FN3O9/c1-4-5-6-7-30-20(29)23-16-11(21)8-24(19(28)22-16)17-15(13(26)10(3)31-17)33-18-14(27)12(25)9(2)32-18/h8-10,12-15,17-18,25-27H,4-7H2,1-3H3,(H,22,23,28,29)/t9-,10-,12-,13-,14-,15-,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJRATXGRKMYFE-YXUPXXBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)OC3C(C(C(O3)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]([C@@H]([C@H](O2)C)O)O[C@H]3[C@@H]([C@@H]([C@H](O3)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30FN3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262133-66-3 | |
Record name | 5'-Deoxy-2'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262133663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1262133-66-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5'-DEOXY-2'-O-(5-DEOXY-.BETA.-D-RIBOFURANOSYL)-5-FLUORO-N-((PENTYLOXY)CARBONYL)CYTIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67D6KLZ2OQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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